3-Amino-1-(oxan-4-yl)propan-1-ol
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Overview
Description
“3-Amino-1-(oxan-4-yl)propan-1-ol” is a chemical compound with the CAS Number: 1157008-56-4 . It has a molecular weight of 159.23 . The compound is stored at a temperature of 4 degrees and is available in powder form . It is a versatile material used in scientific research. Its unique structure allows for diverse applications, ranging from organic synthesis to drug development.
Molecular Structure Analysis
The IUPAC name of this compound is 3-(tetrahydro-2H-pyran-4-ylamino)-1-propanol . The InChI Code is 1S/C8H17NO2/c10-5-1-4-9-8-2-6-11-7-3-8/h8-10H,1-7H2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 159.23 . It is stored at a temperature of 4 degrees and is available in powder form .Scientific Research Applications
Cardioselectivity of Beta-Adrenoceptor Blocking Agents
A study by Rzeszotarski et al. (1979) explored the synthesis of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, which are related to 3-Amino-1-(oxan-4-yl)propan-1-ol. They found substantial cardioselectivity in certain compounds, indicating potential applications in cardiovascular treatments (Rzeszotarski et al., 1979).
Inhibitive Performance on Carbon Steel Corrosion
Gao et al. (2007) synthesized tertiary amines like 1,3-di-amino-propan-2-ol and found them effective as anodic inhibitors, preventing the anodic dissolution of iron. This suggests applications in corrosion inhibition and materials protection (Gao et al., 2007).
Synthesis and Biological Evaluation of Dendrimers
Krishna et al. (2005) described the synthesis of poly(ether imine) dendrimers starting from 3-amino-propan-1-ol. These dendrimers, especially the water-soluble carboxylic acid-terminated ones, were found to be non-toxic, suggesting their usefulness in biological studies (Krishna et al., 2005).
Enzymatic Preparation of Amino Acids
Chen et al. (2011) explored enzymatic routes for synthesizing (S)-amino acids from racemic amino acids, using 3-amino-propan-1-ol as a starting material. This method could have applications in the synthesis of pharmaceuticals and fine chemicals (Chen et al., 2011).
Synthesis of Cyclic Polyamines
Cassimjee et al. (2012) reported the synthesis of circular polyamines from 3-amino-propan-1-ol, which have potential applications in drug and gene delivery due to their multifunctional polycationic nature (Cassimjee et al., 2012).
Lipase-Catalyzed Resolution of Chiral 1,3-Amino Alcohols
Torre et al. (2006) studied the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives for producing (S)-dapoxetine. This indicates potential use in asymmetric synthesis and pharmaceutical production (Torre et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
3-amino-1-(oxan-4-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c9-4-1-8(10)7-2-5-11-6-3-7/h7-8,10H,1-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJJYXKAWACLLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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